molecular formula C12H16O2 B1326142 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898785-37-0

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326142
CAS No.: 898785-37-0
M. Wt: 192.25 g/mol
InChI Key: JEZLZORRLFONDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C12H16O2 It is characterized by a benzene ring substituted with two methyl groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,6-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring via a condensation reaction. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to a diol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring’s substituents can modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Similar structure but lacks the dioxolane ring.

    2,6-Dimethylbenzyl alcohol: Precursor to the target compound, with a hydroxyl group instead of the dioxolane ring.

    1,3-Dioxolane: Contains the dioxolane ring but lacks the benzene ring and methyl groups.

Uniqueness

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both the dioxolane ring and the dimethyl-substituted benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLZORRLFONDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645895
Record name 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-37-0
Record name 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.